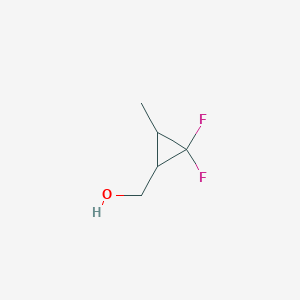

(2,2-Difluoro-3-methylcyclopropyl)methanol

CAS No.: 509072-72-4

Cat. No.: VC2840289

Molecular Formula: C5H8F2O

Molecular Weight: 122.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 509072-72-4 |

|---|---|

| Molecular Formula | C5H8F2O |

| Molecular Weight | 122.11 g/mol |

| IUPAC Name | (2,2-difluoro-3-methylcyclopropyl)methanol |

| Standard InChI | InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3 |

| Standard InChI Key | VSFCACSLFLWHTL-UHFFFAOYSA-N |

| SMILES | CC1C(C1(F)F)CO |

| Canonical SMILES | CC1C(C1(F)F)CO |

Introduction

Physical and Chemical Properties

Structural Parameters and Identifiers

(2,2-Difluoro-3-methylcyclopropyl)methanol possesses several important structural features and identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C5H8F2O |

| Molecular Weight | 122.11 g/mol |

| IUPAC Name | [(1S,3S)-2,2-difluoro-3-methylcyclopropyl]methanol |

| InChI | InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4+/m0/s1 |

| InChI Key | VSFCACSLFLWHTL-IUYQGCFVSA-N |

| Canonical SMILES | CC1C(C1(F)F)CO |

| CAS Number | 128230-72-8 |

| EC Number | 842-182-1 |

Physical Properties

The physical properties of (2,2-Difluoro-3-methylcyclopropyl)methanol include:

-

Physical state: Typically a colorless liquid at standard temperature and pressure

-

Flammability: Classified as H226 (Flammable liquid and vapor)

-

Solubility: Generally soluble in common organic solvents like alcohols, ethers, and chlorinated solvents, with limited water solubility

Stereochemistry and Isomerism

The presence of two stereogenic centers in the cyclopropane ring leads to multiple possible stereoisomers of (2,2-Difluoro-3-methylcyclopropyl)methanol. The (1S,3S) configuration represents one specific stereoisomer, where both the hydroxymethyl and methyl substituents have defined spatial orientations. The stereochemistry significantly influences the compound's three-dimensional structure, which can affect its chemical reactivity and potential biological activities.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of (2,2-Difluoro-3-methylcyclopropyl)methanol typically involves several strategic approaches:

-

Cyclopropanation followed by fluorination: Formation of a cyclopropane ring structure first, followed by the introduction of fluorine atoms at the desired position.

-

Direct difluorocyclopropanation: The reaction of suitable alkene precursors with difluorocarbene sources to introduce the difluorocyclopropyl moiety in a single step.

-

Functional group manipulation: Modification of an existing difluorocyclopropyl scaffold to introduce or transform the hydroxymethyl functionality.

Specific Synthetic Methods

Specific synthetic routes for difluorocyclopropyl compounds often employ specialized reagents and conditions:

-

Zinc-mediated cyclopropanation: The use of diethyl zinc (ZnEt₂) in combination with diiodomethane (CH₂I₂) and trifluoroacetic acid (TFA) to form cyclopropyl intermediates .

-

Fluorinating agents: The use of reagents such as DAST (diethylaminosulfur trifluoride) or Deoxofluor for the introduction of fluorine atoms.

-

Protection/deprotection strategies: For the synthesis of specific stereoisomers, protection of the hydroxyl group may be employed, followed by stereoselective transformations and subsequent deprotection .

For related difluorocyclopropyl compounds, successful syntheses have been reported with yields ranging from 32% to 94%, depending on the specific substrate and reaction conditions .

Industrial Production Considerations

Industrial production of (2,2-Difluoro-3-methylcyclopropyl)methanol would likely involve:

-

Optimization of reaction conditions to maximize yield and purity

-

Use of scalable processes suitable for larger-scale production

-

Implementation of safety measures to handle potentially hazardous reagents, particularly fluorinating agents

-

Quality control procedures to ensure consistent stereochemical outcomes

Chemical Reactivity

Reactivity Profile

The reactivity of (2,2-Difluoro-3-methylcyclopropyl)methanol is influenced by several structural features:

-

Strained cyclopropane ring: The high ring strain energy (approximately 27 kcal/mol) makes the cyclopropane ring susceptible to ring-opening reactions under appropriate conditions.

-

Geminal difluoro group: The electron-withdrawing nature of the fluorine atoms creates a region of partial positive charge on the adjacent carbon atoms, influencing the electrophilicity of the cyclopropane ring.

-

Hydroxymethyl functionality: The primary alcohol group can undergo typical alcohol reactions, including oxidation, nucleophilic substitution, and esterification.

Common Reaction Types

(2,2-Difluoro-3-methylcyclopropyl)methanol can participate in various reaction types:

-

Oxidation reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.

-

Substitution reactions: The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.

-

Ring-opening reactions: The strained cyclopropane ring may undergo ring-opening under acidic, basic, or radical conditions, especially when activated by the electron-withdrawing fluorine atoms.

-

Esterification: Formation of esters through reaction with carboxylic acids or acid derivatives.

-

Protection/deprotection: The hydroxyl group can be protected using common protecting groups (silyl ethers, acetals, etc.) for selective transformations elsewhere in the molecule.

Mechanistic Considerations

The mechanisms of reactions involving (2,2-Difluoro-3-methylcyclopropyl)methanol are influenced by the electronic and steric effects of the difluorocyclopropyl moiety:

-

The electron-withdrawing fluorine atoms can stabilize negative charge development in transition states.

-

The strained cyclopropane ring provides a driving force for ring-opening reactions through relief of ring strain.

-

The stereochemistry of the cyclopropane ring can dictate the stereochemical outcome of ring-opening reactions through stereoelectronic effects.

Applications in Research and Industry

Synthetic Organic Chemistry

In synthetic organic chemistry, (2,2-Difluoro-3-methylcyclopropyl)methanol serves as:

-

A building block for the synthesis of more complex fluorinated molecules

-

A probe for studying the effects of fluorine substitution on chemical reactivity

-

A precursor for difluorocyclopropane-containing natural product analogs

-

A model compound for developing new synthetic methodologies for fluorinated molecules

Medicinal Chemistry and Pharmaceutical Applications

The unique properties of difluorocyclopropyl-containing compounds make them valuable in medicinal chemistry:

-

Metabolic stability enhancement: Fluorine substitution often increases resistance to metabolic degradation, potentially improving drug half-life.

-

Modulation of physicochemical properties: Fluorination can alter lipophilicity, pKa, and hydrogen bonding capabilities, influencing drug absorption, distribution, metabolism, and excretion (ADME) properties.

-

Bioisosteric replacement: Difluorocyclopropyl groups can serve as bioisosteres for other functional groups in drug molecules, potentially maintaining biological activity while improving pharmacokinetic properties.

-

Enzyme inhibition: Related fluorinated cyclopropane compounds have shown inhibitory activity against specific enzymes, such as MEK enzymes, demonstrating their potential in drug development .

Materials Science and Specialty Chemicals

The difluorocyclopropyl moiety contributes unique properties that can be valuable in materials science:

-

Liquid crystals: Incorporation into liquid crystal materials to modify phase transition temperatures and optical properties

-

Polymers: As components in fluoropolymers with specialized properties

-

Surface-active agents: Development of fluorinated surfactants with unique solubility profiles

-

Specialty chemicals: As intermediates in the synthesis of high-value chemical products

Comparative Analysis

Comparison with Related Difluorocyclopropyl Compounds

(2,2-Difluoro-3-methylcyclopropyl)methanol can be compared with structurally related compounds to understand structure-property relationships:

| Compound | Structural Difference | Key Property Distinction |

|---|---|---|

| (2,2-difluoro-3-methylcyclopropyl)benzene | Phenyl group instead of hydroxymethyl | Higher lipophilicity, different reactivity pattern |

| (2-(2,2-difluorocyclopropyl)ethyl)benzene | Extended carbon chain with phenyl group | Increased conformational flexibility |

| 1-(3,3-difluorocycloprop-1-enyl)-4-methoxybenzene | Unsaturated cyclopropene ring with aryl substituent | Enhanced reactivity due to ring unsaturation |

Structure-Activity Relationships

The structure-activity relationships of difluorocyclopropyl compounds reveal several important patterns:

-

Ring size effects: The three-membered cyclopropane ring creates a unique spatial arrangement of substituents, influencing binding interactions with biological targets.

-

Fluorine positioning: The geminal difluoro substitution pattern creates a specific electronic environment that can enhance binding interactions through dipole-dipole forces and hydrogen bonding.

-

Substituent effects: The hydroxymethyl group provides hydrogen bond donor/acceptor capabilities, while the methyl group contributes hydrophobic interactions.

-

Stereochemical effects: Different stereoisomers can exhibit varying biological activities due to differences in three-dimensional structure and fit within binding sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume